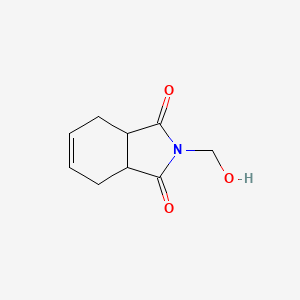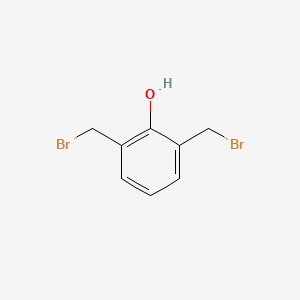
2,6-Bis(bromomethyl)phenol
Übersicht
Beschreibung
2,6-Bis(bromomethyl)phenol is an organic compound with the molecular formula C8H8Br2O . It belongs to the family of bisphenols. The average mass of this compound is 293.983 Da and the monoisotopic mass is 291.909821 Da .
Synthesis Analysis
The synthesis of 2,6-Bis(bromomethyl)phenol can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves the reaction of phenol with N, N-diisopropylamine in dichloromethane .Molecular Structure Analysis
The molecular structure of 2,6-Bis(bromomethyl)phenol is represented by the formula C8H8Br2O . The exact mass of this compound is 277.89400 .Chemical Reactions Analysis
Phenols, including 2,6-Bis(bromomethyl)phenol, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones . The reaction of phenols with boronic acids is an alternative route for the synthesis of phenols .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
Synthesis of Zirconium Complexes : Compounds similar to 2,6-Bis(bromomethyl)phenol are used in the synthesis of N-heterocyclic carbene (NHC) ligands for zirconium complexes. These complexes exhibit catalytic properties, particularly in hydroamination reactions (Barroso et al., 2014).
Copper(II)-Schiff-base Complexes : Derivatives of 2,6-Bis(bromomethyl)phenol are used in synthesizing tetranuclear copper(II)-Schiff-base complexes, which serve as catalysts for the oxidation of hydrocarbons like cyclohexane and toluene (Roy & Manassero, 2010).
Material Science and Polymer Chemistry
Synthesis of Gold(III) Complexes : A study describes the synthesis and characterization of a gold(III) complex using 4-bromo-2,6-bis(hydroxymethyl)phenol, showcasing its application in material science (Altun & Yoruç, 2019).
Zinc(II) Complexes : Research includes the use of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides for synthesizing dinuclear zinc complexes, highlighting its role in the development of new materials (Paine et al., 2001).
Oxidative Polymerization : A study on the oxidative polymerization of phenols similar to 2,6-Bis(bromomethyl)phenol, used in creating polymers with potential applications in various industries (Nishide et al., 1981).
Crosslinking of Polymers : 2,6-Bis(hydroxymethyl)phenol derivatives are used as crosslinkers in polymers like sulphonated poly (ether ether ketone), enhancing their stability and utility in applications like proton exchange membranes (Hande et al., 2008).
Biochemical Applications
- Selective Inhibitors in Cancer Research : Some bis(bromo-phenol) compounds, which are structurally related to 2,6-Bis(bromomethyl)phenol, have been identified as selective inhibitors for specific enzymes, demonstrating potential in cancer research (Valente et al., 2012).
Safety and Hazards
2,6-Bis(bromomethyl)phenol may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Eigenschaften
IUPAC Name |
2,6-bis(bromomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYBUTBYSDEBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625160 | |
| Record name | 2,6-Bis(bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(bromomethyl)phenol | |
CAS RN |
4200-87-7 | |
| Record name | 2,6-Bis(bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



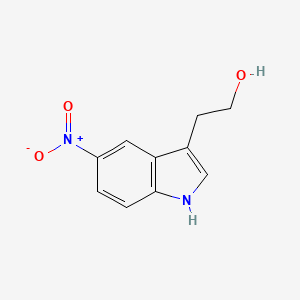
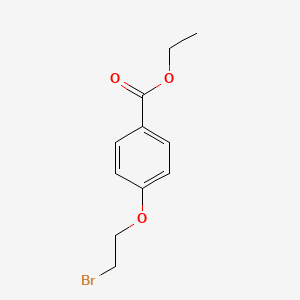
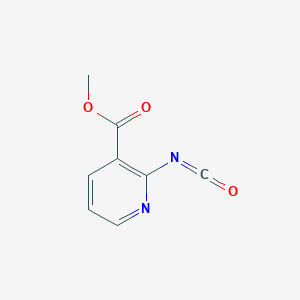
![1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide](/img/structure/B3352045.png)

![3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline](/img/structure/B3352056.png)
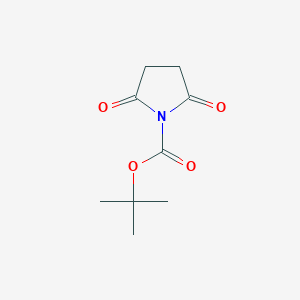
![N-[(3-methoxyphenyl)methyl]cyclooctanamine](/img/structure/B3352067.png)


